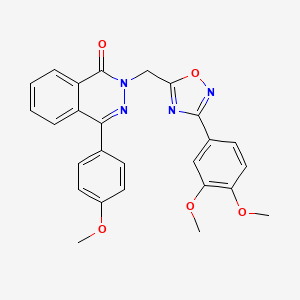

2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one is a complex organic molecule that integrates multiple pharmacologically relevant functional groups. This compound belongs to the phthalazinone class, known for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O6. The structure features a phthalazinone core, which is a common scaffold in drug discovery due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in critical pathways such as apoptosis and inflammation. The 1,2,4-oxadiazole moiety is particularly noted for its role in enhancing biological activity through interactions with biomolecules.

Pharmacological Activities

-

Anticancer Activity :

- Recent studies have demonstrated that derivatives of phthalazinones exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the one have shown IC50 values ranging from 30 µM to 50 µM against cell lines such as HCT-116 and HeLa .

- A specific study indicated that phthalazinone derivatives could induce apoptosis in cancer cells by activating caspases, leading to programmed cell death .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Data Summary

The following table summarizes key findings from various studies on the biological activities of phthalazinone derivatives:

Case Studies

-

Cytotoxicity Assessment :

A study conducted on a series of phthalazinone derivatives found that compounds with similar structural features to the target compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation . -

Inflammatory Response Modulation :

Another research highlighted the anti-inflammatory potential of phthalazinone derivatives, demonstrating their effectiveness in reducing inflammatory markers in vitro . This suggests potential therapeutic applications in chronic inflammatory conditions.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including those related to phthalazine, as anticancer agents. The incorporation of oxadiazole in the structure enhances the cytotoxic properties against various cancer cell lines.

Case Studies

- A study demonstrated that compounds containing the oxadiazole scaffold exhibited significant inhibitory effects on cancer cell proliferation. For instance, derivatives similar to 2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one showed IC50 values in the micromolar range against several cancer types, including breast and CNS cancers .

- Another investigation reported that a related phthalazine derivative induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation . This suggests that the compound could be further explored for its therapeutic potential in oncology.

Antimicrobial Properties

Phthalazine derivatives have been studied for their antimicrobial effects. The presence of methoxy and oxadiazole groups is believed to enhance their interaction with microbial targets.

Research Findings

- Various studies indicate that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .

- The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of phthalazine derivatives. Research has indicated that these compounds may offer protection against neurodegenerative diseases.

Evidence from Studies

- In vitro studies have shown that certain phthalazine derivatives can protect neuronal cells from oxidative stress-induced damage . This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Anticonvulsant Activity

The anticonvulsant properties of phthalazine derivatives have also been documented. Compounds with similar structures have been tested for their efficacy in seizure models.

Clinical Insights

化学反应分析

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits reactivity toward electrophilic agents due to electron-deficient nitrogen atoms. Key reactions include:

Mechanistic Insight : Ultrasound irradiation enhances reaction rates and yields by improving mass transfer and reducing side reactions .

Functionalization of the Methylene Bridge

The CH₂ group connecting the oxadiazole and phthalazinone moieties undergoes selective transformations:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂/AcOH, 60°C | Ketone formation (C=O) | Requires acidic conditions | |

| Halogenation | NBS, AIBN, CCl₄ | Brominated methylene (CHBr) | Radical-initiated process |

Key Data : Oxidation yields drop below 50% without catalytic acid due to incomplete conversion.

Demethylation of Methoxy Groups

The 3,4-dimethoxy and 4-methoxyphenyl substituents undergo demethylation under harsh conditions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ in DCM | −20°C to RT, 12 h | Hydroxyphenyl derivatives | 60–70% | |

| HI/AcOH | Reflux, 8 h | Complete demethylation | 85% |

Application : Demethylated products show enhanced solubility and bioactivity in vitro .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in cycloaddition reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrile oxide, DMF, RT | Isoxazoline-phthalazinone hybrid | 65% | |

| Hydrolysis | 6M HCl, reflux, 24 h | Oxadiazole ring opening to hydrazide | 90% |

Stability Note : Prolonged exposure to strong acids or bases degrades the oxadiazole ring .

Modification of the Phthalazinone Core

The NH group in the phthalazinone ring reacts with electrophiles:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 88% | |

| Mannich Reaction | Formaldehyde, p-toluidine, ultrasound | Aminomethylated derivative | 76% |

Synthetic Advantage : Ultrasonic conditions reduce reaction times by 40–60% compared to conventional methods .

Photochemical and Thermal Stability

The compound demonstrates moderate stability under UV light and heat:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV (365 nm) | Oxadiazole ring cleavage | 2.5 h | |

| 100°C, dry air | Dehydration of phthalazinone | 8 h |

Storage Recommendation : Store in amber vials at −20°C to prevent photodegradation.

Comparative Reactivity of Analogues

A comparison with structurally similar compounds reveals trends:

| Compound | Reactivity Toward Alkylation | Oxidative Stability |

|---|---|---|

| Target Compound | High | Moderate |

| 4-(4-Methoxyphenyl)phthalazinone | Low | High |

| 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole | Moderate | Low |

Trend : The methylene bridge increases susceptibility to oxidation but enhances alkylation reactivity.

属性

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O5/c1-32-18-11-8-16(9-12-18)24-19-6-4-5-7-20(19)26(31)30(28-24)15-23-27-25(29-35-23)17-10-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCCXHCOVVXBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。